molecular formula C25H21F3N4O2 B2925488 [3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone CAS No. 955961-90-7

[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone

Cat. No.: B2925488
CAS No.: 955961-90-7
M. Wt: 466.464
InChI Key: VVOQZNUFXAXLLR-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a 4-(trifluoromethyl)phenyl methanone group and at the 3-position with a 4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxy-linked pyridinylamino side chain may contribute to hydrogen bonding and receptor interactions. Such structural motifs are common in kinase inhibitors and anticancer agents .

Properties

IUPAC Name

[3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]pyrazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N4O2/c1-31(23-4-2-3-14-29-23)16-17-34-21-11-7-18(8-12-21)22-13-15-32(30-22)24(33)19-5-9-20(10-6-19)25(26,27)28/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOQZNUFXAXLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone, also known by its CAS number 477713-85-2, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates a pyrazole moiety and a trifluoromethyl group, which are known to enhance biological activity. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C25H21F3N4O2
  • Molecular Weight : 466.45 g/mol
  • Structure : The compound features a pyrazole ring connected to a phenyl group substituted with a trifluoromethyl group and an ethoxy group linked to a pyridinyl amino moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Tyrosine Kinases : The compound has been shown to phosphorylate multiple receptor tyrosine kinases, particularly promoting the endocytosis of the epidermal growth factor receptor (EGFR). This is crucial for regulating cellular signaling pathways involved in cell proliferation and survival .
  • Neuromuscular Synapse Formation : It facilitates the formation of neuromuscular synapses through the muscle-specific kinase (MUSK), which plays a vital role in synaptic transmission and muscle contraction .
  • Autophagy Regulation : The compound positively regulates late-stage autophagy by influencing the trafficking and function of lysosomal components, thereby impacting cellular degradation processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeObservationsReference
EGFR EndocytosisPromotes endocytosis, enhancing EGFR stability and signaling pathways
Neuromuscular SynapsesFacilitates synapse formation via MUSK, crucial for muscle function
AutophagyRegulates lysosomal trafficking, impacting cellular degradation
CytotoxicityExhibits moderate cytotoxic activity against various cancer cell lines

Case Studies

  • Cytotoxicity Against Cancer Cells :
    A study investigated the cytotoxic effects of various derivatives including this compound on cancer cell lines. It was found to exhibit moderate cytotoxicity, with specific IC50 values reported for different concentrations .
  • Inhibition Studies :
    In vitro studies have demonstrated that this compound can inhibit specific signaling pathways associated with cancer progression. It was particularly effective in modulating pathways involved in receptor down-regulation and actin remodeling, which are critical in cancer metastasis .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key References
Target Compound 1H-pyrazole - 4-(Trifluoromethyl)phenyl methanone
- 4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl
~477 (estimated)
[4-(Trifluoromethyl)phenyl][5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone 4,5-dihydro-1H-pyrazole - 4-(Trifluoromethyl)phenyl methanone
- 5-phenyl
322.3
(3-Phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]methanone 1H-pyrazole - 4-(Trifluoromethyl)phenyl methanone
- 3-phenyl
347.3
3-(4-(2-(Diethylamino)ethoxy)phenyl)-7-methoxy-4-methylcoumarin Coumarin - 4-(2-(Diethylamino)ethoxy)phenyl
- 7-methoxy, 4-methyl
407.5

Key Observations :

  • The target compound’s pyrazole core differentiates it from coumarin-based analogues (e.g., ), which exhibit apoptosis-inducing activity in A549 lung cancer cells via Bax/Bcl-2 modulation .
  • Compared to dihydropyrazole derivatives (), the target’s fully aromatic pyrazole may enhance planar stacking interactions in biological targets.

Physicochemical Properties

Table 2: Spectroscopic and Analytical Data
Property Target Compound (Estimated) [5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone Coumarin Derivative
IR (C=O stretch) ~1720 cm⁻¹ 1720 cm⁻¹ 1725 cm⁻¹
¹H-NMR (Aromatic Protons) δ 7.3–8.5 (m, pyridinyl/phenyl) δ 7.2–7.8 (m, phenyl) δ 6.8–7.6 (m, coumarin protons)
Molecular Weight ~477 322.3 407.5
LogP (Predicted) ~3.5 (high lipophilicity) 3.1 2.8

Key Observations :

  • The trifluoromethyl group increases electron-withdrawing effects, stabilizing the methanone carbonyl (IR ~1720 cm⁻¹) .
  • Aromatic proton signals in the target compound’s NMR are expected to overlap with pyridinyl and phenyl groups, similar to ’s pyrazolo-pyrimidines .

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